molecular formula C32H70NO6P B15189997 Dodecyl bis(hydroxyethyl)dioctyl ammonium phosphate CAS No. 68961-66-0

Dodecyl bis(hydroxyethyl)dioctyl ammonium phosphate

Cat. No.: B15189997
CAS No.: 68961-66-0
M. Wt: 595.9 g/mol
InChI Key: DNXVIFRIGNDQBC-UHFFFAOYSA-N
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Description

Dioctyl phosphate lauryldiethanolamine salts are a type of chemical compound that combines dioctyl phosphate with lauryldiethanolamine. These salts are known for their surfactant properties, making them useful in various industrial and scientific applications. They are often used in formulations to enhance the solubility of other compounds and to stabilize emulsions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dioctyl phosphate lauryldiethanolamine salts typically involves the reaction of dioctyl phosphate with lauryldiethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of these salts may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The raw materials, dioctyl phosphate and lauryldiethanolamine, are mixed in the appropriate ratios and subjected to the reaction conditions mentioned above. The resulting product is then purified through filtration and crystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Dioctyl phosphate lauryldiethanolamine salts can undergo various chemical reactions, including:

  • Oxidation: These salts can be oxidized to form corresponding phosphoric acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced phosphorus compounds.

  • Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.

Major Products Formed:

  • Oxidation: Phosphoric acid derivatives.

  • Reduction: Reduced phosphorus compounds.

  • Substitution: Different esters or amides.

Scientific Research Applications

Dioctyl phosphate lauryldiethanolamine salts have a wide range of applications in scientific research, including:

  • Chemistry: Used as surfactants and emulsifiers in chemical synthesis and formulation.

  • Biology: Employed in biological studies to enhance the solubility of hydrophobic compounds.

  • Medicine: Utilized in pharmaceutical formulations to improve drug delivery and stability.

  • Industry: Applied in various industrial processes, such as cleaning agents, lubricants, and coatings.

Mechanism of Action

The mechanism by which dioctyl phosphate lauryldiethanolamine salts exert their effects involves their surfactant properties. These salts reduce surface tension, allowing for better mixing and dispersion of substances. The molecular targets and pathways involved include interactions with cell membranes and other hydrophobic surfaces, leading to improved solubility and stability of compounds.

Comparison with Similar Compounds

Dioctyl phosphate lauryldiethanolamine salts are similar to other surfactant compounds, such as sodium lauryl sulfate and docusate sodium. they are unique in their specific combination of dioctyl phosphate and lauryldiethanolamine, which provides distinct properties and applications. Other similar compounds include:

  • Sodium lauryl sulfate: Commonly used in detergents and personal care products.

  • Docusate sodium: Used as a stool softener in medical applications.

  • Cetyl trimethylammonium bromide: Employed in antiseptic and disinfectant formulations.

Properties

CAS No.

68961-66-0

Molecular Formula

C32H70NO6P

Molecular Weight

595.9 g/mol

IUPAC Name

dioctyl hydrogen phosphate;2-[dodecyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C16H35NO2.C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2/h18-19H,2-16H2,1H3;3-16H2,1-2H3,(H,17,18)

InChI Key

DNXVIFRIGNDQBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCOP(=O)(O)OCCCCCCCC

Origin of Product

United States

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